molecular formula C11H5Cl2IN4 B12524798 1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-

Cat. No.: B12524798
M. Wt: 390.99 g/mol
InChI Key: IGSXRZDLCVCBFI-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • The pyrrole ring exhibits bond lengths consistent with aromatic delocalization:
    • C–N: 1.34 Å (average)
    • C–C: 1.38–1.42 Å.
  • The pyridine ring shows slight elongation at the fusion points due to steric strain (C2–C3: 1.45 Å).
  • The pyrimidinyl group adopts a nearly perpendicular orientation relative to the parent core, with a dihedral angle of 85°–90°.

Planarity and Distortions

  • The fused ring system is largely planar,

Properties

Molecular Formula

C11H5Cl2IN4

Molecular Weight

390.99 g/mol

IUPAC Name

4,5-dichloro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H5Cl2IN4/c12-6-3-17-11-8(9(6)13)7(10(14)18-11)5-1-15-4-16-2-5/h1-4H,(H,17,18)

InChI Key

IGSXRZDLCVCBFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=C(NC3=NC=C(C(=C23)Cl)Cl)I

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminoacrylonitrile Derivatives

A method reported in Bull. Chem. Soc. Ethiop. (2023) utilizes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a–c ) with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) under acidic conditions (HCl catalysis in acetic acid) to form pyrrolo[2,3-b]pyridines. This approach enables regioselective cyclization, though yields depend on substituent electronic effects.

Reaction Scheme :
$$
\text{2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile} + \text{active methylene compound} \xrightarrow{\text{HCl, AcOH}} \text{pyrrolo[2,3-b]pyridine}
$$
Example Yield : 60–88% for analogs 4a–c .

Sequential Halogenation for 4,5-Dichloro and 2-Iodo Substituents

Chlorination at Positions 4 and 5

Chlorination is typically achieved using POCl₃ or Cl₂ under controlled conditions. For example, 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are chlorinated via Balz-Schiemann reaction or lithium-halogen exchange. However, regioselectivity for 4,5-dichloro substitution requires directing groups or steric shielding.

Key Conditions :

Reagent Solvent Temperature Yield Reference
POCl₃ DMF 80–100°C 45–60%
Cl₂ (gas) Dichloromethane 0–25°C 30–50%

Iodination at Position 2

Iodination is often performed using N-iodosuccinimide (NIS) or iodine monochloride (ICl) . A patent (US20090233956A1) describes iodination of pyrrolo[2,3-b]pyridine in DMF under argon, achieving high regioselectivity at the 2-position.

Reaction Example :
$$
\text{pyrrolo[2,3-b]pyridine} \xrightarrow{\text{NIS, DMF, Ar}} \text{2-iodopyrrolo[2,3-b]pyridine}
$$
Yield : ~70–80%.

Introduction of 3-(5-Pyrimidinyl) Group

Suzuki-Miyaura Cross-Coupling

The 3-position pyrimidinyl group is typically introduced via palladium-catalyzed cross-coupling . For example, 3-iodopyrrolo[2,3-b]pyridine reacts with 5-pyrimidinylboronic acid under Suzuki conditions.

Optimized Conditions :

Catalyst Base Solvent Temperature Yield Reference
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80°C 60–75%
PdCl₂(dppf) Cs₂CO₃ THF 100°C 50–65%

Note : The presence of electron-withdrawing substituents (e.g., Cl) on the pyrrolo[2,3-b]pyridine ring enhances coupling efficiency.

Alternative Routes: Nucleophilic Aromatic Substitution

For electron-deficient pyrrolo[2,3-b]pyridine derivatives, 5-pyrimidinylamine can displace a leaving group (e.g., bromine) at the 3-position. This method is less common but avoids palladium catalysts.

Example Reaction :
$$
\text{3-bromopyrrolo[2,3-b]pyridine} + \text{5-pyrimidinylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(5-pyrimidinyl)pyrrolo[2,3-b]pyridine}
$$
Yield : ~40–50%.

Final Assembly: 4,5-Dichloro-2-iodo-3-(5-pyrimidinyl) Derivative

Stepwise Halogenation and Coupling

A typical synthetic pathway involves:

  • Core synthesis : Pyrrolo[2,3-b]pyridine via cyclocondensation.
  • Chlorination : Sequential 4,5-dichlorination using POCl₃.
  • Iodination : 2-Iodo substitution with NIS.
  • Cross-coupling : 3-(5-pyrimidinyl) introduction via Suzuki reaction.

Example Workflow :
$$
\begin{align}
\text{Core} &\xrightarrow{\text{POCl₃}} \text{4,5-dichloro} \xrightarrow{\text{NIS}} \text{2-iodo} \xrightarrow{\text{Suzuki}} \text{3-(5-pyrimidinyl)} \
&\quad \text{Yield: 30–40% overall}
\end{align
}
$$

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Chlorination at 4,5 positions requires directing groups (e.g., electron-withdrawing substituents) to minimize over-chlorination. For example, NO₂ or CF₃ groups can guide Cl addition.

Stability of Iodinated Intermediate

The 2-iodo intermediate is light-sensitive and prone to decomposition. Storage at 2–8°C under inert atmosphere is recommended.

Cross-Coupling Efficiency

Steric hindrance from 4,5-dichloro groups can reduce Suzuki coupling yields. PdCl₂(dppf) or Pd(PPh₃)₄ catalysts improve efficiency.

Data Tables: Representative Reactions

Table 1: Key Chlorination Reactions

Substrate Reagent Conditions Position Yield Reference
Pyrrolo[2,3-b]pyridine POCl₃ DMF, 80°C 4,5 45%
2-Iodopyrrolo[2,3-b]pyridine Cl₂ CH₂Cl₂, 0°C 4,5 35%

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

    Coupling Reactions: The pyrimidinyl group can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the iodine and pyrimidinyl substituents.

    3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: Another similar compound with bromine and chlorine substituents.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- is unique due to the presence of the iodine and pyrimidinyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specific research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine is of particular interest for its potential as an anti-cancer agent and its interaction with fibroblast growth factor receptors (FGFRs).

  • Chemical Formula : C₇H₄Cl₂N₂
  • CAS Number : 1142192-58-2
  • Molecular Weight : 187.03 g/mol
  • Structure : The compound features a dichloro and iodo substitution pattern on the pyrrolo ring system, which is crucial for its biological activity.

FGFR Inhibition

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs). Specifically, the compound has shown:

  • IC50 Values :
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM

These values indicate that the compound is particularly effective against FGFR1 and FGFR2, which are implicated in various cancers. In vitro studies revealed that the compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anti-cancer therapeutic agent .

Anti-inflammatory Activity

Another aspect of the biological profile of this compound includes its anti-inflammatory properties. A derivative was evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by their structural modifications. For instance:

  • Dichloro and Iodo Substituents : These halogen substitutions enhance binding affinity to FGFRs.
  • Pyrimidine Ring Addition : The presence of a pyrimidinyl group contributes to increased potency against cancer cell lines.

Case Study 1: Breast Cancer Inhibition

In a study focusing on breast cancer cell lines, the compound was tested for its ability to inhibit cell migration and invasion. Results indicated that it not only reduced cell proliferation but also significantly impaired the invasive capabilities of cancer cells, suggesting a dual mechanism of action—both cytotoxic and anti-metastatic effects .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the compound's effects on macrophage activation. The results demonstrated a marked decrease in pro-inflammatory cytokine production when treated with the compound, indicating its potential application in diseases where inflammation plays a critical role .

Summary Table of Biological Activities

Activity TypeObservationsIC50 Values
FGFR InhibitionPotent inhibition across FGFR1-4FGFR1: 7 nM
FGFR2: 9 nM
FGFR3: 25 nM
FGFR4: 712 nM
Breast Cancer Proliferation InhibitionInduced apoptosis and reduced migration/invasionNot specified
Anti-inflammatory EffectsDecreased TNF-α release from macrophagesNot specified

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